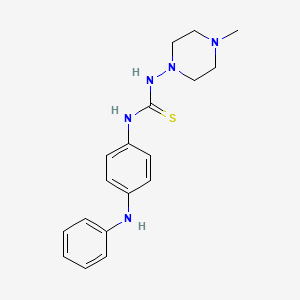
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to target various enzymes, including tyrosine kinases and glycogen synthase kinase-3 (GSK-3).
作用機序
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its effects by inhibiting tyrosine kinases and GSK-3. Tyrosine kinases play a crucial role in signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to anti-tumor effects. GSK-3 is involved in various physiological processes, including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have various biochemical and physiological effects, including anti-tumor effects, neuroprotective effects, and anti-inflammatory effects. In preclinical studies, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit tumor growth and induce cell death in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
実験室実験の利点と制限
One of the advantages of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its specificity for tyrosine kinases and GSK-3. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its potential toxicity. In preclinical studies, high doses of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea have been shown to cause liver toxicity and hematological toxicity. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for the research on N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound. Furthermore, studies could investigate the safety and efficacy of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-anilinophenyl isothiocyanate with 4-methylpiperazine in the presence of a base. The resulting compound undergoes further purification to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its ability to inhibit tyrosine kinases and GSK-3 has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(4-anilinophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various in vitro and in vivo models.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-22-11-13-23(14-12-22)21-18(24)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCMSRUTZSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-[4-(phenylamino)phenyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
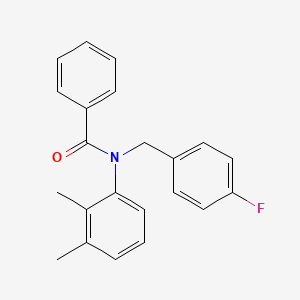
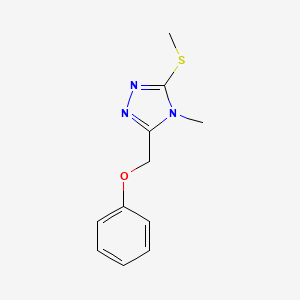
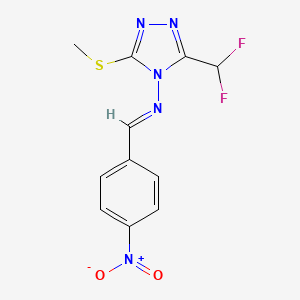
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
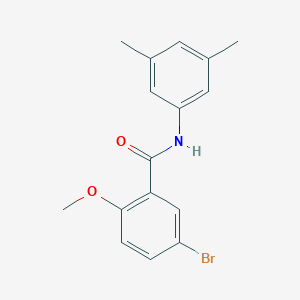
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
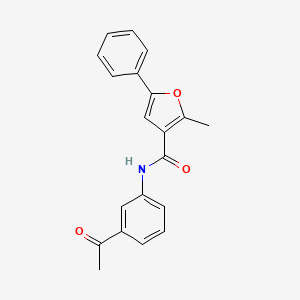
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)